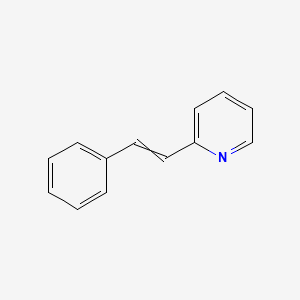

2-Styrylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2-phenylethenyl)pyridine |

InChI |

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H |

InChI Key |

BIAWAXVRXKIUQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=N2 |

Related CAS |

53895-29-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Styrylpyridine and Its Structural Analogs

Regioselective and Stereoselective Synthesis Strategies

Achieving specific regio- and stereoisomers of 2-styrylpyridine is crucial for its function. Various synthetic strategies have been developed to control the position and geometry of the styryl substituent on the pyridine (B92270) ring.

Coupling Reactions and Their Mechanistic Insights (e.g., Heck Reaction, Suzuki-Miyaura)

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes like this compound. numberanalytics.comwikipedia.org The reaction typically proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. numberanalytics.comiitk.ac.in

The mechanism involves several key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl or vinyl halide to form a Pd(II) complex. numberanalytics.comlibretexts.org

Migratory Insertion: An alkene then inserts into the palladium-carbon bond of the complex. numberanalytics.comlibretexts.org

β-Hydride Elimination: This step forms the alkene product. libretexts.org

Reductive Elimination: The catalyst is regenerated, completing the cycle. numberanalytics.com

A ligand-free palladium-catalyzed oxidative Heck reaction has been developed for the selective synthesis of (E)-4-styrylpyridines from arylboronic acids and 4-vinylpyridine. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, utilizing a palladium catalyst to couple an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is widely used for synthesizing styrenes and other conjugated systems. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Nickel catalysts have also been shown to be effective, sometimes even for challenging substrates like aryl chlorides. tcichemicals.com

The Suzuki-Miyaura reaction has been successfully employed in the synthesis of complex molecules, including the total synthesis of Epothilone A, demonstrating its compatibility with a wide range of functional groups. libretexts.org Furthermore, it has been utilized to create bichalcones through the coupling of a boronated chalcone (B49325) with a brominated chalcone. mdpi.com

Olefination Reactions and Stereochemical Control (e.g., Wittig, Knoevenagel Condensation)

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is particularly valuable for introducing a double bond with control over its stereochemistry. numberanalytics.com

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. numberanalytics.com

Non-stabilized ylides typically lead to (Z)-alkenes. libretexts.orgnumberanalytics.com

Stabilized ylides generally favor the formation of (E)-alkenes. numberanalytics.com

The Schlosser modification of the Wittig reaction allows for the conversion of the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine, leading to the (E)-alkene. wikipedia.orglibretexts.org Mechanistic studies suggest that for lithium-free Wittig reactions, the formation of the oxaphosphetane intermediate occurs directly via a [2+2] cycloaddition. wikipedia.org

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This method has been successfully used for the synthesis of various styrylpyridine derivatives. For instance, the condensation of 2-methylpyridine (B31789) with p-nitrobenzaldehyde yields 2-(4'-nitrostyryl)pyridine. benthamopen.com The reaction can often be performed under solvent-free and catalyst-free conditions. benthamopen.comresearchgate.net

The Knoevenagel condensation has also been a key step in the synthesis of styrylpyridinium-based dyes, where ultrasonic irradiation has been shown to significantly shorten reaction times. researchgate.net In some cases, indium(III) triflate has been identified as a uniquely effective catalyst for tandem Friedländer annulation–Knoevenagel condensation to form 2-styryl quinolines. rsc.org

Table 1: Comparison of Olefination Reactions for this compound Synthesis

| Reaction | Reactants | Typical Catalyst/Reagent | Stereochemical Control | Key Features |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Strong base (for ylide formation) | High (dependent on ylide stability and reaction conditions) | Versatile for alkene synthesis; byproduct (triphenylphosphine oxide) can be difficult to remove. pitt.edu |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Base (e.g., NaH, NaOMe) | Excellent E-selectivity for stabilized ylides | Water-soluble phosphate (B84403) byproduct is easily removed. pitt.eduorganic-chemistry.org |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weakly basic amine (e.g., piperidine) | Can be controlled; often yields the more stable isomer. wikipedia.org | Often proceeds under mild or even catalyst/solvent-free conditions. benthamopen.comnih.gov |

Condensation Reactions with Picoline Derivatives

The direct condensation of picoline (methylpyridine) derivatives with aromatic aldehydes is a straightforward method for synthesizing styrylpyridines. beilstein-journals.org For example, the reaction of 2-picoline with benzaldehyde (B42025) can produce this compound. lookchem.com These reactions can be catalyzed by bases like piperidine (B6355638) or by Lewis acids such as calcium triflate. beilstein-journals.org In many instances, these condensations can be carried out without a solvent or catalyst. benthamopen.comresearchgate.net The reaction proceeds through an intermediate alcohol, which then dehydrates to form the styryl double bond. benthamopen.com Studies have shown that for some of these reactions, the (E)-configuration of the double bond is preferentially formed. beilstein-journals.org

Pyridine Ring Formation Strategies for Styrylpyridine Scaffolds

Instead of functionalizing a pre-existing pyridine ring, another advanced approach involves constructing the pyridine ring itself with the styryl moiety already incorporated or positioned for its formation. Various methods for pyridine ring synthesis have been developed, including multicomponent reactions and cyclization strategies. researchgate.netnih.govresearchgate.net For instance, a Hantzsch-type synthesis can be employed to create highly substituted pyridines. researchgate.net Other strategies involve the condensation of α,β-unsaturated aldehydes with amines, which can proceed through an imine formation and subsequent cyclization. nih.gov These de novo synthesis methods offer a high degree of flexibility in accessing complex styrylpyridine analogs. uiowa.edu

Catalytic Approaches in this compound Synthesis

Catalysis, particularly by transition metals, is fundamental to many of the modern synthetic methods for creating C-C bonds. libretexts.org

Transition Metal Catalysis in C-C Bond Formation

Transition metal catalysts, especially those based on palladium, are central to powerful cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. libretexts.org These reactions have revolutionized the synthesis of complex organic molecules, including styrylpyridines. The catalytic cycle typically involves oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion (in the case of Heck), and reductive elimination steps. iitk.ac.inlibretexts.org The development of new ligands and catalyst systems continues to improve the efficiency, selectivity, and scope of these transformations. tcichemicals.commdpi.com For example, photolysis of certain transition metal complexes can generate catalytically active species. researchgate.net

Organocatalysis and Biocatalysis in Styrylpyridine Formation

The fields of organocatalysis and biocatalysis have introduced milder and more environmentally friendly alternatives to traditional synthetic methods for forming styrylpyridines. mt.com These approaches often provide high selectivity and reduce the reliance on metal catalysts. mt.comacs.org

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com In the context of styrylpyridine synthesis, organocatalysts can facilitate condensation reactions. For instance, piperidine is a commonly used organocatalyst for the Knoevenagel-type condensation between 2-picoline derivatives and benzaldehydes to yield styrylpyridines. beilstein-journals.orgnih.gov This method is effective for producing a range of substituted styrylpyridinium compounds. nih.gov Research has also explored the use of thiourea-based catalysts in cascade reactions involving sulfur ylides and nitroolefins, which can lead to complex heterocyclic structures. nih.gov

Biocatalysis employs enzymes to carry out chemical reactions. mt.com This approach offers the advantages of high specificity and operation under mild, aqueous conditions. mt.comacs.org While specific examples of biocatalysis for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader principles of biocatalysis are relevant. Enzymes like oxidoreductases, transferases, and lyases catalyze a wide variety of reactions that could be conceptually applied to styrylpyridine synthesis. mt.comscripps.edu For example, ene-reductases are known to catalyze the reduction of α,β-unsaturated carbonyl compounds, a reaction type that shares mechanistic features with the final step of some styrylpyridine synthetic routes. academie-sciences.fr The development of new enzymes through directed evolution and bioinformatics is expanding the scope of biocatalysis for novel chemical transformations. scripps.edu

The following table summarizes the key features of organocatalysis and biocatalysis in the context of styrylpyridine synthesis.

| Catalyst Type | Key Features | Example Catalyst/Enzyme |

| Organocatalysis | Metal-free, mild reaction conditions, can provide high stereoselectivity. acs.orgmdpi.com | Piperidine, Thiourea derivatives. beilstein-journals.orgnih.govnih.gov |

| Biocatalysis | High specificity, environmentally friendly (aqueous media), operates under mild conditions. mt.comacs.org | Ene-reductases (conceptual application). academie-sciences.fr |

Solvent-Free and Sustainable Synthesis Protocols for this compound

A significant trend in modern organic synthesis is the development of solvent-free and sustainable protocols to minimize environmental impact. The synthesis of this compound and its analogs has benefited from these green chemistry approaches.

Solvent-free methods for the synthesis of styrylpyridines have been successfully implemented, often involving Knoevenagel condensation reactions at elevated temperatures (120–140 °C) without a condensing agent. mdpi.comresearchgate.net This approach has been used to prepare various styrylpyridines and related α,β-acrylonitriles. mdpi.comresearchgate.net For instance, the reaction of 2-picoline with p-fluorobenzaldehyde under catalyst- and solvent-free conditions has been reported to yield the corresponding fluorinated styrylpyridine derivative. mdpi.com Similarly, trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde has been synthesized through a Knoevenagel reaction in the absence of both a condensing agent and a solvent. mdpi.com

These sustainable protocols offer several advantages, including reduced waste, lower costs, and simplified purification procedures. Microwave-assisted solvent-free conditions have also been employed for the multi-component synthesis of 2,6-diaryl-4-styrylpyridines, highlighting the efficiency and eco-friendly nature of this method. grafiati.com

The table below outlines examples of solvent-free synthesis of styrylpyridine derivatives.

| Reactants | Conditions | Product |

| 2-Picoline and p-Fluorobenzaldehyde | Catalyst- and solvent-free | 1-(p-Fluorophenyl)-2-(2'-pyridyl)ethene mdpi.com |

| 2-Methylpyridine and Terephthalaldehyde | Solvent-free, 120-140 °C | trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde mdpi.comresearchgate.net |

| Various Aldehydes and 4-Picolinium Bromides | Microwave-assisted, solvent-free | 2,6-Diaryl-4-styrylpyridines grafiati.com |

Derivatization of this compound with Diverse Functional Groups

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. A range of synthetic methods allows for the introduction of diverse functional groups onto both the pyridine and the phenyl rings.

Palladium-catalyzed coupling reactions are a powerful tool for this purpose. For example, the coupling of polyoxygenated N-tosylhydrazones with 2-halopyridines, catalyzed by a palladium complex, provides an efficient route to 2-α-styrylpyridines with various substituents. rsc.org This methodology has been used to synthesize derivatives with antiproliferative properties. rsc.org

Standard synthetic transformations can be applied to introduce a variety of functional groups. For example, nitro-substituted styrylpyridines can be synthesized and subsequently reduced to the corresponding amino derivatives using reagents like hydrazine (B178648) with a palladium on carbon catalyst. beilstein-journals.org This amino group can then be further modified, for instance, through acylation to form amides or conversion to a chloro group via a Sandmeyer-type reaction. beilstein-journals.org Additionally, aldehyde functionalities on the styrylpyridine core can be oxidized to carboxylic acids using reagents like the Jones reagent. mdpi.comresearchgate.net The introduction of a cyano group at the meta position of the phenyl ring has also been achieved through Knoevenagel condensation under green chemistry conditions. mdpi.com

The following table provides examples of the derivatization of this compound.

| Starting Material | Reagents and Conditions | Functional Group Introduced |

| Polyoxygenated N-tosylhydrazones and 2-halopyridines | PdCl2(MeCN)2, DPPF or tBu2MeP-HBF4 | Various polyoxygenated styryl groups rsc.org |

| Nitro-substituted styrylpyridine | N2H4·H2O, Pd/C | Amino group beilstein-journals.org |

| Amino-substituted styrylpyridine | Acetyl chloride, pyridine | Acetylamido group beilstein-journals.org |

| Amino-substituted styrylpyridine | NaNO2, CuCl, HCl | Chloro group beilstein-journals.org |

| Aldehyde-substituted styrylpyridine | Jones reagent | Carboxylic acid group mdpi.comresearchgate.net |

| 2-picoline and 3-cyanobenzaldehyde | Solvent-free condensation | meta-Cyano group mdpi.com |

Chemical Reactivity and Transformation Pathways of 2 Styrylpyridine

Photochemical Transformations

2-Styrylpyridine and its derivatives are well-documented to undergo several types of photochemical reactions, including isomerization, dimerization, and cycloaddition. These processes are often efficient and can be influenced by a variety of factors.

Upon exposure to light, this compound can undergo E/Z (or trans/cis) photoisomerization around the carbon-carbon double bond. unige.ch This process involves the conversion between the E-isomer, where the phenyl and pyridyl groups are on opposite sides of the double bond, and the Z-isomer, where they are on the same side. The mechanism of this isomerization can proceed through either a singlet or a triplet excited state, depending on the irradiation wavelength. science.gov

Under UV irradiation, direct excitation to a styrylpyridine-centered singlet excited state (¹IL) facilitates the isomerization. science.gov However, under visible light, a lower-lying triplet metal-to-ligand charge-transfer (³MLCT) excited state can hinder the triplet photoreaction mechanism. science.gov Density functional theory (DFT) calculations suggest that the E–Z photoisomerization of some styrylpyridine derivatives occurs via non-radiative deactivation from an intermediate twisted (TICT) state. photonics.ru

The kinetics of photoisomerization can be influenced by the surrounding environment. For instance, in dilute solutions, photoirradiation of trans-4-styrylpyridine typically yields only the E-isomer, while in concentrated solutions, a mixture of stereo- and regio-isomeric cyclobutanes is produced. chinesechemsoc.org The quantum yield of the trans to cis isomerization (Φ t →c) for certain styrylpyridine complexes has been shown to be wavelength-dependent, decreasing significantly as the irradiation wavelength shifts from UV to the visible spectrum. science.gov For example, one study reported a Φ t →c of 0.81 ± 0.08 at 365 nm, which dropped to 0.010 ± 0.005 at 405 nm. science.gov

| Irradiation Wavelength (nm) | Quantum Yield (Φ t →c) | Reference |

|---|---|---|

| 365 | 0.81 ± 0.08 | science.gov |

| 405 | 0.010 ± 0.005 | science.gov |

In addition to isomerization, this compound can undergo photodimerization and photocycloaddition reactions, most notably [2+2] cycloadditions, to form cyclobutane (B1203170) derivatives. publish.csiro.aucore.ac.uk These reactions involve the joining of two alkene moieties to form a four-membered ring. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, such as the solvent, the presence of additives, and the physical state (solution vs. solid-state).

In the solid state, the crystal packing of this compound derivatives can pre-organize the molecules, leading to highly selective [2+2] photocycloaddition reactions. For example, a photoreactive silver(I) complex of trans-1-(4-acetoxyphenyl)-2-(2-pyridyl)ethylene undergoes a quantitative and regioselective [2+2] photocycloaddition to yield the head-to-tail photoproduct. tandfonline.com Similarly, irradiation of 2-styrylpyridinium methiodide results in a high yield of a dimeric salt.

The formation of dimers versus isomerization is also influenced by the concentration and environment. At higher loading levels within the cages of faujasite zeolites, this compound exhibits significant dimerization and cyclization, in addition to isomerization. researchgate.net

The photochemical behavior of this compound is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and phenyl rings, as well as by environmental factors such as solvent, pH, and confinement.

Substituent Effects:

Electron-donating and electron-withdrawing groups: The incorporation of electron-donating or electron-withdrawing substituents can tune the photophysical properties of styrylpyridine-containing complexes, affecting their emission lifetimes and the relative contributions of ³MLCT and ³π,π* excited states. acs.org

Steric hindrance: The photocyclization of sterically demanding styrylpyridine derivatives has been shown to be dependent on the type of substituent. researchgate.net

Environmental Factors:

Solvent: The efficiency of photocyclization reactions of some styrylpyridine derivatives is higher in aqueous solutions compared to organic solvents like acetonitrile. beilstein-journals.org

pH (Halochromism): The photoreactivity of styrylpyridines can be regulated by pH. Protonation of the pyridine nitrogen can alter the electronic properties and, consequently, the photochemical pathways. publish.csiro.au For instance, the photodimerization of trans-styrylpyridine can be influenced by acidic conditions, which can lead to the majority formation of the syn head-to-tail dimer. publish.csiro.au

Confinement: The environment of zeolites can influence the photoreactivity of this compound. At low loading levels, trans–cis isomerization is the primary process, while at higher loading levels, dimerization and cyclization products are also formed. researchgate.net Acidic zeolites can also catalyze thermal reactions of this compound. researchgate.net Metal-organic frameworks (MOFs) with different pore sizes can selectively promote either E–Z photoisomerization or photodimerization. chinesechemsoc.org

Photodimerization and Photocycloaddition Reactions (e.g., [2+2] Cycloaddition)

Nucleophilic and Electrophilic Reactivity Profiles

The electronic structure of the styrylpyridine system, with its electron-deficient pyridine ring and electron-rich styryl moiety, allows for a range of reactions with both nucleophiles and electrophiles.

The presence of strong electron-withdrawing groups, such as a nitro group, on the pyridine ring significantly activates it towards nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. pressbooks.pubwikipedia.org

In the case of 3-nitro-styrylpyridines, the nitro group, while not being a typical leaving group, can be substituted by strong nucleophiles like thiolate anions. Research has shown that both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions to give substitution products in good yields. researchgate.netresearchgate.net The regioselectivity of these reactions is a key aspect, with the position of the nitro group and other substituents directing the incoming nucleophile. researchgate.net

| Substrate | Nucleophile | Result | Reference |

|---|---|---|---|

| 2-Styryl-3-nitropyridines | Thiolate anions | Substitution of the nitro group | researchgate.netresearchgate.net |

This compound can undergo various reactions with inorganic reagents, leading to cyclized products. While specific details on the reaction with chlorosulfonic acid are not extensively available in the provided context, analogous cyclization reactions are known. For instance, ambiphilic 2-pyridylselenyl reagents react with nitriles containing an active α-methylene group to yield cationic pyridinium-fused selenium-containing heterocycles. nih.gov The reaction pathway can be directed by the choice of solvent to form different heterocyclic systems. nih.gov This highlights the potential for this compound and its derivatives to participate in diverse cyclization reactions initiated by electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitro-Styrylpyridines

Functionalization and Selective Chemical Modifications of the Styryl Moiety

The styryl moiety of this compound is a primary site for chemical transformations, offering pathways to novel structures with tailored properties. The reactivity of this group is dominated by photochemical reactions, though other modifications have been explored to either leverage or control its inherent reactivity.

A significant characteristic of 2-styrylpyridines is their propensity to undergo photochemical reactions upon exposure to light. chimia.ch These transformations primarily include trans-cis isomerization and [2+2] photocycloaddition, which leads to dimerization. chimia.chresearchgate.net The course of the photoreaction can be influenced by the reaction environment. For instance, the photochemical behavior of trans-2-styrylpyridine within the confines of cation-exchanged faujasite zeolites is dependent on the concentration. researchgate.netcapes.gov.br At low loading levels, only trans-cis isomerization is observed. researchgate.net However, at higher concentrations, both dimerization and cyclization products are formed, with the product distribution being dictated by the available volume within the zeolite cage. researchgate.net

Supramolecular chemistry provides a sophisticated method for controlling these photoreactions. The interaction of styrylpyridine derivatives with cucurbit[n]urils can selectively direct the reaction pathway. rsc.org When a styrylpyridine derivative forms a 1:2 complex with cucurbit rsc.orguril (Q rsc.org), the rate of the photo-induced [2+2] cycloaddition reaction is significantly enhanced. rsc.org Conversely, when complexed in a 2:1 fashion with cucurbit capes.gov.bruril (Q capes.gov.br), the molecule only undergoes trans-cis isomerization, with the cycloaddition being suppressed. rsc.org This demonstrates how non-covalent interactions can be used to catalyze or inhibit specific reaction channels.

The photosensitivity of the styryl group has also been harnessed in materials science. Photo-crosslinkable alginate has been synthesized by functionalizing it with trans-4-[p-(amino)styryl]pyridine. amazonaws.com This modified polymer can be crosslinked through an initiator-free [2π+2π] cycloaddition reaction of the styryl moieties upon UV irradiation, creating a hydrogel network. amazonaws.com

To circumvent the issues of photochemical instability like isomerization, which can negatively affect biological activity, a key strategy involves the structural rigidification of the styryl motif. chimia.chnih.gov Incorporating the styryl unit into a 1,2-dihydronaphthalene (B1214177) ring system results in 2-(3,4-dihydro-naphthalen-2-yl)pyridines, which are significantly more photochemically stable compared to their flexible trans-styryl-pyridine counterparts. chimia.ch

While the styryl double bond is the most reactive site, the pyridine ring can also be functionalized, influenced by the electronic nature of the styryl group. In the case of 2-styryl-3-nitropyridines, the presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring. researchgate.net These compounds readily react with thiolate anions to yield substitution products, demonstrating a method for functionalization that is electronically coupled to the styryl moiety. researchgate.netsciforum.net

Table 1: Selective Chemical Modifications of the this compound Styryl Moiety

| Modification Type | Reagents/Conditions | Moiety Targeted | Key Outcome(s) | Reference(s) |

| Photochemical Isomerization | UV Light (e.g., in benzene (B151609) solution or at low concentration in zeolites) | C=C Double Bond | Conversion between trans and cis isomers. | researchgate.net |

| [2+2] Photocycloaddition | UV Light (e.g., solid state, higher concentration in zeolites, with cucurbit rsc.orguril) | C=C Double Bond | Dimerization to form cyclobutane derivatives. | chimia.chresearchgate.netrsc.org |

| Polymer Crosslinking | UV Irradiation | C=C Double Bond (on polymer-grafted styrylpyridine) | Formation of a cross-linked polymer network via [2π+2π] cycloaddition. | amazonaws.com |

| Structural Rigidification | Multi-step synthesis to form a dihydronaphthalene ring | Styryl Backbone | Creation of a photochemically stable analog, 2-(3,4-dihydro-naphthalen-2-yl)pyridine. | chimia.ch |

| Nucleophilic Aromatic Substitution | Thiolate anions (on nitro-substituted styrylpyridine) | Pyridine Ring | Substitution of the nitro group, with reactivity influenced by the styryl moiety. | researchgate.net |

Enzyme-Mediated Reactions and Biocatalytic Transformations of this compound Analogs

The application of enzymes in the synthesis and modification of styrylpyridines represents a growing field, offering high selectivity and sustainable reaction conditions. mt.com While the broader field of biocatalysis is vast, specific examples involving styrylpyridine analogs highlight the potential for novel enzymatic transformations. researchgate.netunipd.it

A significant discovery in this area is the promiscuous aldolase (B8822740) activity of a transaminase enzyme. rsc.org Researchers found that a wild-type transaminase from Chromobacterium violaceum (CvTAm) can catalyze an aldol-type addition between aryl acetaldehydes and pyridine carboxaldehydes. rsc.orgresearchgate.net This carbon-carbon bond-forming reaction produces hydroxystyryl pyridines, which are valuable compounds. rsc.org The reaction is believed to be mediated by two key lysine (B10760008) residues (Lys288 and Lys90) within the dimeric enzyme's active site. rsc.org This enzymatic reaction confirmed that the formation of the styryl pyridine product was not a result of simple chemical catalysis by buffer components but was indeed enzyme-mediated. researchgate.net

The utility of this biocatalytic reaction has been demonstrated through its incorporation into one-pot enzyme cascades. rsc.org Such cascades have been successfully designed to produce a variety of hydroxystyryl pyridines, including halogenated derivatives, starting from commercially available amino acids. rsc.orgresearchgate.net This approach streamlines the synthesis of these complex molecules by telescoping multiple reaction steps.

While direct enzymatic modification of the this compound core is an emerging area, related pyridine-containing compounds have been studied in biocatalytic contexts. For example, 2-aminopyridine (B139424) analogs have been investigated as inhibitors of enzymes in the glyoxylate (B1226380) shunt of the pathogen Pseudomonas aeruginosa, highlighting the interaction of pyridine-based structures with specific enzyme targets. nih.gov The continued exploration of enzyme promiscuity and engineering is expected to yield new biocatalysts for the selective functionalization of the this compound scaffold. acs.org

Table 2: Enzyme-Mediated Synthesis of Styryl Pyridine Analogs

| Enzyme | Enzyme Type | Reaction Type | Substrates | Product(s) | Reference(s) |

| Chromobacterium violaceum Transaminase (CvTAm) | Transaminase (promiscuous) | Aldol Addition | Aryl acetaldehydes + Pyridine carboxaldehydes | Hydroxystyryl pyridines and Styryl pyridines | rsc.orgresearchgate.net |

| Multi-enzyme Cascade | Tyrosinase, Decarboxylase, Transaminase, etc. | One-pot multi-step synthesis | L-tyrosine and analogs | Norlaudanosoline, Hydroxystyryl pyridines | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Styrylpyridine

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is fundamental to understanding the behavior of electrons within the π-conjugated system of 2-styrylpyridine. These studies reveal how the molecule interacts with light and its surrounding environment.

The electronic absorption spectrum of this compound is characterized by strong electronic interactions between the benzene (B151609) and pyridine (B92270) rings, mediated by the ethylenic bridge. The spectrum typically displays a low-energy, intense, and broad band with some vibrational fine structure, alongside a higher-energy, relatively weaker band. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated system. researchgate.net The main absorption band for this compound is observed around 309 nm, which is characteristic of a π-π* transition for a double bond in the trans configuration. researchgate.net

Deconvolution of the spectrum reveals that the main bands can correspond to multiple overlapping electronic transitions. Theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these transitions and understanding the influence of molecular geometry and substituent effects on the absorption spectra. researchgate.netnih.gov For instance, TD-DFT calculations have shown that the most stable form of this compound is a planar structure. researchgate.netnih.gov The position of the nitrogen atom in the pyridine ring and the presence of electron-donating or electron-withdrawing substituents on the phenyl ring can cause slight shifts in the maximum absorption wavelengths (λmax). nih.govmdpi.com

Table 1: Experimental and Calculated UV-Visible Absorption Maxima (λmax) of this compound and Derivatives

| Compound | Experimental λmax (nm) | Calculated λmax (nm) (Gas Phase) | Calculated λmax (nm) (Solution) | Reference |

|---|---|---|---|---|

| This compound | ~309 | ~307.2 | ~304 | researchgate.netmdpi.com |

| trans-2-(m-cyanostyryl)pyridine | - | - | - | nih.gov |

| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | - | - | - | nih.gov |

| trans-4-(m-cyanostyryl)pyridine | ~304 | 307.2 | - | mdpi.com |

Styrylpyridine derivatives are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment. bg.ac.rsnih.gov The introduction of donor-acceptor groups can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.com This ICT character is a key factor in the fluorescence behavior of these molecules.

In certain substituted styrylpyridine systems, a phenomenon known as dual fluorescence can be observed. This is often attributed to the existence of two distinct emissive states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. mdpi.com The TICT state is formed by the rotational twisting of a part of the molecule, typically an amino group, in the excited state, leading to a more polar conformation that is stabilized in polar solvents. mdpi.com This results in a second, red-shifted emission band in addition to the normal fluorescence from the LE state. mdpi.com For example, some cyano-substituted compounds have been shown to exhibit enhanced emission in the solid state rather than fluorescence quenching. mdpi.com The fluorescence of styrylpyridinium dyes can be modulated by factors such as protonation, which can block the photoinduced electron transfer process and lead to a decrease in fluorescence intensity. researchgate.net

Table 2: Fluorescence Emission Data for Selected Styrylpyridine Derivatives

| Compound Derivative | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Solvent | Reference |

|---|---|---|---|---|---|

| Julolidinyl-vinyl-styrylpyridinium | - | 660 | - | DMSO | nih.gov |

| Julolidinyl-divinyl-styrylpyridinium | - | 760 | - | DMSO | nih.gov |

| 1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides | - | - | - | Various | researchgate.net |

| Naphthalimide-styrylpyridine sensor | 375 | 465 and 619 | - | - | mdpi.com |

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of this compound and its derivatives. bg.ac.rsuctm.edu This phenomenon arises from differential solvation of the ground and excited states of the molecule. The absorption and fluorescence spectra of these compounds can exhibit significant shifts in response to the polarity and hydrogen-bonding ability of the solvent. bg.ac.rsdiva-portal.org

Both positive (bathochromic or red shift) and negative (hypsochromic or blue shift) solvatochromism have been observed in styrylpyridinium dyes. researchgate.net Negative solvatochromism, where the absorption maximum shifts to shorter wavelengths with increasing solvent polarity, is often seen in dyes with a large ground-state dipole moment. uctm.edu This is because the excited state is less polar than the ground state, leading to greater stabilization of the ground state in polar solvents. The solvatochromic behavior of these compounds can be analyzed quantitatively using models such as the Kamlet-Taft and Catalán linear solvation energy relationships, which help to distinguish between the effects of non-specific electrostatic interactions and specific hydrogen-bonding interactions. bg.ac.rsresearchgate.net The refractive index of the surrounding medium also plays a role in the observed spectral shifts, a factor considered in advanced continuum solvation models. aps.org

Fluorescence and Dual Fluorescence Phenomena in Substituted Systems

Vibrational Spectroscopy for Molecular Architecture and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, revealing information about its functional groups, conformation, and crystalline arrangement.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its covalent bonds. msu.edu In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be assigned to specific vibrational modes. mdpi.com For instance, C-H stretching vibrations of the aromatic rings typically appear in the 3000–3100 cm⁻¹ region. researchgate.net The C=C stretching of the ethylenic linkage is also a key feature. libretexts.org Vibrations associated with the pyridine ring can be observed at around 1460 and 1490 cm⁻¹. researchgate.net

IR spectroscopy is also valuable for conformational analysis. The trans configuration of the double bond in styrylpyridine derivatives is often confirmed by the presence of specific IR bands. researchgate.net Theoretical calculations of IR spectra, often performed alongside experimental studies, aid in the accurate assignment of vibrational modes and can help to identify the most probable conformation of the molecule. mdpi.comslideshare.net The region below 1500 cm⁻¹ in the IR spectrum, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each molecule, making it useful for identification purposes. msu.edulibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Functional Groups

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | researchgate.net |

| Alkene =C-H Stretch | 3100-3000 | libretexts.org |

| Alkane C-H Stretch | 3000-2850 | libretexts.org |

| Pyridine Ring Vibrations | ~1460, ~1490 | researchgate.net |

| C=C Stretch (Alkene) | 1680-1640 | libretexts.org |

| C=O Stretch (in derivatives) | ~1710 | |

| O-H Stretch (in derivatives) | 2800-3500 (broad) |

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. wikipedia.org It is particularly useful for studying non-polar bonds and for analyzing samples in aqueous solutions. In the context of this compound, resonance Raman spectroscopy has been employed to investigate the nature of the excited states. nih.gov By tuning the excitation laser to an electronic absorption band, the Raman signals of the chromophore involved in the transition are selectively enhanced.

Raman spectroscopy is also a powerful tool for analyzing the crystalline state of materials. spectroscopyonline.comnumberanalytics.comscienceedge.com Different polymorphic forms of a compound can often be distinguished by their unique Raman spectra, as the crystal lattice environment can influence the molecular vibrations. americanpharmaceuticalreview.com Polarized Raman spectroscopy can provide information about the orientation of molecules within a single crystal. wikipedia.org The Raman spectra of crystalline solids consist of peaks corresponding to phonons, which are quantized lattice vibrations, providing insights into the crystal structure and intermolecular interactions. spectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group and Conformation Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. ed.gov By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and dynamics of the molecule can be obtained. numberanalytics.comnumberanalytics.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in this compound, respectively. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus. emerypharma.com

In a typical ¹H NMR spectrum of trans-2-styrylpyridine, the protons of the pyridine ring and the phenyl ring resonate in the aromatic region, generally between 7.0 and 8.6 ppm. The vinyl protons appear as doublets, with their coupling constant providing information about the trans configuration of the double bond. The chemical shifts can be influenced by the solvent used for the analysis. carlroth.com

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings, as well as the vinyl carbons, resonate at characteristic chemical shifts. These shifts provide insights into the electronic distribution within the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinyl Hα | Value | Value |

| Vinyl Hβ | Value | Value |

| Pyridyl H3 | Value | Value |

| Pyridyl H4 | Value | Value |

| Pyridyl H5 | Value | Value |

| Pyridyl H6 | Value | Value |

| Phenyl H (ortho) | Value | Value |

| Phenyl H (meta) | Value | Value |

| Phenyl H (para) | Value | Value |

| Pyridyl C2 | N/A | Value |

| Pyridyl C3 | N/A | Value |

| Pyridyl C4 | N/A | Value |

| Pyridyl C5 | N/A | Value |

| Pyridyl C6 | N/A | Value |

| Phenyl C (ipso) | N/A | Value |

| Phenyl C (ortho) | N/A | Value |

| Phenyl C (meta) | N/A | Value |

| Phenyl C (para) | N/A | Value |

| Vinyl Cα | N/A | Value |

| Vinyl Cβ | N/A | Value |

| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table is intended to be representative. |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and stereochemistry of this compound. numberanalytics.comwikipedia.org These experiments provide correlations between different nuclei, offering a more detailed picture of the molecular framework. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the assignment of adjacent protons within the pyridine and phenyl rings, as well as the vinyl protons. emerypharma.comqorganica.es Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, confirming their proximity through bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. wikipedia.orglibretexts.org This is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netblogspot.com Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound in solution. numberanalytics.comslideshare.net

¹H NMR and ¹³C NMR for Proton and Carbon Environments

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Studies on precursors of styrylpyridine derivatives have revealed that the molecules are often nearly planar, with the pyridyl and phenyl rings being largely coplanar with the central double bond. mdpi.com The conformation of the double bond is typically found to be trans. mdpi.com

Intermolecular interactions, such as π-π stacking and C-H···π interactions, play a significant role in the crystal packing of these molecules. mdpi.comscirp.org These weak interactions dictate how the molecules arrange themselves in the crystal lattice. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. scirp.orgmdpi.com

Interactive Data Table: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.comresearchgate.net |

| Space Group | P2₁/c | mdpi.comresearchgate.net |

| a (Å) | 12.6674(19) | mdpi.comresearchgate.net |

| b (Å) | 7.2173(11) | mdpi.comresearchgate.net |

| c (Å) | 11.5877(14) | mdpi.comresearchgate.net |

| β (°) | 97.203(13) | mdpi.comresearchgate.net |

| Z | 4 | mdpi.comresearchgate.net |

| Note: This data is for a precursor of a this compound derivative and serves as an example of the type of information obtained from X-ray crystallography. |

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis (Advanced Applications)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). numberanalytics.commsu.edu For this compound, mass spectrometry can confirm the molecular formula (C₁₃H₁₁N) and provide insights into its fragmentation patterns. nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (181.23 g/mol ). nih.gov The spectrum also displays a series of fragment ions, which are formed by the breakdown of the molecular ion. savemyexams.com Understanding these fragmentation pathways can provide further structural information. nih.govfiveable.me

The presence of isotopes, such as ¹³C, results in an M+1 peak in the mass spectrum. savemyexams.comfiveable.me The relative intensity of this peak can be used to confirm the number of carbon atoms in the molecule.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment | Reference |

| 181 | ~33 | [M]⁺ (Molecular Ion) | nih.gov |

| 180 | 100 | [M-H]⁺ | nih.gov |

| 152 | ~12 | Loss of C₂H₃ | nih.gov |

| 126 | ~12 | Further fragmentation | nih.gov |

| 51 | ~8 | Phenyl fragment | nih.gov |

| Note: This data is based on experimental GC-MS analysis and represents the most abundant peaks. The relative intensities can vary based on the instrument and conditions. |

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to further investigate the fragmentation pathways of this compound and its derivatives, providing more detailed structural insights. nih.gov

Photophysical and Photochemical Properties of 2 Styrylpyridine Systems

Excited State Dynamics and Energy Transfer Processes

The photophysics of 2-styrylpyridine, an aza-analogue of stilbene (B7821643), is characterized by the interplay of singlet and triplet excited states. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From this state, it can relax through several competing pathways, including fluorescence (a radiative process) and non-radiative processes like internal conversion (IC) back to the ground state (S0) and intersystem crossing (ISC) to the triplet manifold (T1). A primary photochemical reaction from the excited state is the trans-cis isomerization around the ethylenic double bond.

The nitrogen heteroatom introduces n,π* electronic states into the energy landscape, which are absent in stilbene. These n,π* states, particularly the lowest singlet n,π* state, can play a significant deactivating role. ias.ac.in The close proximity in energy of this ¹(n,π) state to the lowest ¹(π,π) state can enhance vibronic coupling, leading to a more efficient internal conversion process. ias.ac.in This provides an additional non-radiative decay channel, which often results in lower fluorescence quantum yields compared to their hydrocarbon counterparts.

In coordination complexes, such as those with Rhenium(I), the excited state dynamics of a styrylpyridine ligand can be further altered. For instance, in fac-[Re(Cl)(CO)3(stpy)2], excitation leads to a styrylpyridine-localized intraligand (IL) π-π* state. nih.gov This is followed by a very rapid intersystem crossing (in less than 0.9 picoseconds) to the corresponding triplet (³IL) state. nih.gov This triplet state is the reactive state that precedes the rotation around the C=C bond for isomerization. nih.gov In some complexes, energy can be transferred from a metal-to-ligand charge transfer (MLCT) state to the reactive ³IL state of the styrylpyridine ligand, opening an alternative pathway for initiating the isomerization process. nih.gov

Quantum Yields and Photostationary States (PSS) for Photoisomerization

Photoisomerization is a key photochemical process for this compound, involving the conversion between its trans and cis isomers upon irradiation. The efficiency of this process is described by the photoisomerization quantum yield (Φ), which is the fraction of absorbed photons that lead to the isomerization event. The process is reversible, with distinct quantum yields for the trans-to-cis (Φt-c) and cis-to-trans (Φc-t) conversions.

When a solution of this compound is continuously irradiated, a photostationary state (PSS) is eventually reached. At the PSS, the rates of the forward and reverse photoisomerization reactions are equal, resulting in a constant ratio of cis and trans isomers. The composition of this mixture depends on the quantum yields of the two opposing reactions and the molar absorptivities of the two isomers at the irradiation wavelength.

For the related compound 2-styrylquinoline, which shares the nitrogen at the 2-position relative to the styryl group, the quantum yield for trans-cis photoisomerization (Φt-c) is reported to be in the range of 0.20 to 0.27, while the cis-trans quantum yield (Φc-t) is between 0.27 and 0.38. researchgate.net The presence of polycondensed rings can decrease the photoisomerization quantum yield due to an increased torsional energy barrier in the excited state. ias.ac.in

| Property | Value | Compound Context |

| trans-cis Isomerization Quantum Yield (Φt-c) | 0.20 - 0.27 | 2-Styrylquinoline researchgate.net |

| cis-trans Isomerization Quantum Yield (Φc-t) | 0.27 - 0.38 | 2-Styrylquinoline researchgate.net |

This table presents data for 2-styrylquinoline, a closely related analogue of this compound.

Photochromic Behavior and Molecular Switching Applications

The reversible photoisomerization of this compound between two distinct forms (trans and cis) with different absorption spectra is a phenomenon known as photochromism. This property makes this compound a candidate for use as a molecular switch. Each isomer can be considered a state ('on' or 'off'), and light of a specific wavelength can be used to flip the switch from one state to the other.

The trans isomer is typically the more thermodynamically stable form and has a more extended π-conjugation, causing it to absorb light at longer wavelengths compared to the cis isomer. Irradiation of the trans isomer with a suitable wavelength populates its excited state, from which it can isomerize to the cis form. Conversely, irradiating the cis isomer at its absorption maximum can switch it back to the trans form. This reversible transformation allows for the controlled modulation of a system's properties, such as its color or fluorescence.

This switching capability has been explored in various contexts. For example, the isomerization of styrylpyridine ligands within metal complexes can alter the magnetic properties of the entire complex. In one iron(II) complex, a quantitative cis-to-trans isomerization of the 4-styrylpyridine (B85998) ligands was induced by visible light, leading to a change in the spin state of the iron center at lower temperatures. unige.ch This demonstrates the "ligand-driven light-induced spin change" effect, where the photo-response of the ligand is used to control the magnetic function of the material. unige.ch The development of such photoresponsive materials is crucial for applications in data storage and optoelectronic devices. uvic.caresearchgate.net

Charge Transfer Complexes and Intermolecular Interactions in Excited States

In its excited state, this compound can engage in significant intermolecular interactions, particularly forming charge-transfer (CT) complexes with suitable electron donor or acceptor molecules. In these complexes, the photoexcited styrylpyridine acts as one part of a donor-acceptor pair.

For instance, styrylpyridinium salts, where the pyridine (B92270) nitrogen is quaternized, can form ion-pair charge-transfer complexes. In the case of nitrostyrylpyridinium tetraphenylborate (B1193919), a new absorption band appears that is attributed to a CT transition from the tetraphenylborate anion (donor) to the styrylpyridinium cation (acceptor). This CT interaction was found to significantly enhance the material's nonlinear optical properties, specifically its second-harmonic generation (SHG).

DFT calculations on CT complexes involving pyrene (B120774) as an electron donor and cyano-substituted aromatics as acceptors (structurally related to styrylpyridine systems) show that upon excitation, an electron moves from the highest occupied molecular orbital (HOMO), localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. nih.govacs.org This charge separation in the excited state is fundamental to their function. The dynamics of this charge transfer can be incredibly fast, occurring on picosecond timescales. researchgate.net The formation of these excited-state complexes can lead to new absorption features and alter the photophysical decay pathways, often quenching fluorescence while enabling other processes. chinesechemsoc.org

Influence of Heteroatoms on Excited State Properties

The introduction of the nitrogen heteroatom in the pyridine ring is the defining feature that distinguishes this compound from its all-carbon analogue, stilbene, profoundly influencing its excited-state properties. ias.ac.inmdpi.com

The primary effects of the nitrogen atom are:

Introduction of n,π States: The nitrogen's lone pair of electrons gives rise to n,π transitions. The presence of a low-lying ¹(n,π*) excited state provides an efficient pathway for non-radiative decay through internal conversion, which often leads to lower fluorescence quantum yields in styrylpyridines compared to stilbene. ias.ac.in

Basicity and Protonation : The pyridine nitrogen can be protonated in acidic media. Protonation significantly modifies the electronic structure, leading to red-shifted absorption bands and often increasing the quantum yield of photoisomerization. researchgate.net For example, in 2-styrylquinoline, protonation increases the Φt-c to over 0.6. researchgate.net This sensitivity to pH provides another handle for controlling the molecule's photophysical behavior.

The position of the nitrogen atom (2-, 3-, or 4-styrylpyridine) is also crucial. While theoretical studies on cyano-substituted styrylpyridines showed that the nitrogen position caused a slight change in the maximum absorption wavelengths, its impact on reactivity can be more pronounced. mdpi.comresearchgate.net For example, in a study of (2-vinylstyryl)pyridines, the 2- and 3-pyridyl isomers underwent photochemical cyclization reactions, whereas the 4-pyridyl isomer was unreactive under the same conditions, highlighting the strong influence of the heteroatom's location on excited-state reaction pathways. academie-sciences.fr

Computational and Theoretical Investigations of 2 Styrylpyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are extensively employed to determine the electronic structure, stability, and various properties of 2-styrylpyridine. These methods provide a theoretical framework for predicting molecular behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely utilized for investigating this compound and its derivatives. Studies have employed various functionals, including B3LYP, PBE0, and LC-ωPBE, in conjunction with different basis sets such as 6-31G(d), 6-31G(d,p), 6-31+G(d,p), and 6-311+G(d,p), for geometry optimization and electronic structure calculations. researchgate.netresearcher.life

A planar structure for this compound has been identified as the most stable form, particularly when optimized using the B3LYP/6-311+G(d,p) level of theory, showing good agreement with experimental X-ray diffraction data. researchgate.netresearcher.life Investigations into isomeric structures of this compound have revealed similar energetic values, with differences around 4.5 kJ mol⁻¹ for this compound isomers. researchgate.netresearcher.life

TD-DFT has proven to be a robust and accurate approach for predicting UV/Vis absorption spectra. For instance, the B3LYP functional with the 6-31G(d) basis set has been shown to yield reliable λmax values, with mean errors of 0.5 nm in the gas phase and 12 nm in solution compared to experimental data. researchgate.netresearcher.life DFT calculations have also been instrumental in supporting the proposed mechanisms for reactions involving this compound, such as the catalytic asymmetric hydrophosphination. acs.org

Post-Hartree-Fock methods provide higher-level accuracy for describing electron correlation, particularly important for excited states. Second-order Møller-Plesset perturbation theory (MP2) has been employed to investigate the geometries and relative energies of possible conformers in photoinduced processes of this compound. researchgate.net

For understanding excited states in conjugated systems, methods like Algebraic Diagrammatic Construction to second order (ADC(2)) are used. While direct application to this compound specifically for ADC(2) was not detailed in the provided snippets, it is a method applied to related poly(p-phenylenevinylene) oligomers to characterize the electronic nature of excitons and interactions between subunits. acs.org Multiconfigurational methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASMP2) have been applied to pyridine (B92270), a core component of this compound, to explain its low fluorescence and phosphorescence due to the presence of isoenergetic crossings between singlet and triplet states. researchgate.net These studies provide a foundational understanding of excited-state behavior in pyridine-containing compounds.

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of this compound.

UV-Vis Spectroscopy: TD-DFT calculations are routinely used to predict UV-Vis absorption spectra. For this compound, a characteristic π→π* transition band is observed at 309 nm. researchgate.net Studies have shown that while electron-withdrawing cyano and electron-donating methyl substituents have no significant effect on UV-Vis results, the position of the nitrogen atom in the pyridine ring can cause a slight change in the maximum absorption wavelengths. researchgate.netmdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical characterization, often through DFT, is used to assign IR normal modes, including those for cyano- and methyl-groups in substituted styrylpyridine compounds. researchgate.netmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is used to compute ¹H NMR chemical shifts. These theoretical predictions show good agreement with experimental data, aiding in the accurate assignment of signals and identification of the most probable conformations. For example, ¹H NMR spectra exhibit typical doublet signals for protons in the trans position of a double bond. researchgate.netmdpi.comresearchgate.net

The strong correlation between theoretical predictions and experimental measurements highlights the utility of computational methods in the comprehensive spectroscopic characterization of this compound and its derivatives.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are crucial for exploring the dynamic behavior and conformational landscape of this compound. These simulations reveal the molecule's flexibility and preferred conformations under various conditions.

MD simulations have shown the highly flexible nature of this compound, particularly its trans isomer, which primarily exists in a non-planar form at finite temperatures. unige.ch The rotation of the pyridinyl ring in the cis isomer has also been observed during simulations. unige.ch

Beyond isolated molecules, MD simulations have been applied to understand the behavior of styrylpyridinium dyes, such as RH421, in complex environments like lipid bilayers. These simulations can indicate changes in protein hydrophobic thickness and rearrangement during conformational transitions, offering insights into the dye's response to biological processes. nih.gov

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling, particularly DFT, is an invaluable tool for elucidating the intricate mechanisms and pathways of chemical reactions involving this compound.

One notable application is in the study of the catalytic asymmetric hydrophosphination of (E)-2-styrylpyridine with diphenylphosphine (B32561) oxide. DFT calculations have provided strong support for the proposed mechanism, which involves the chiral phosphoric acid (CPA) binding to the phosphine (B1218219) oxide, followed by reaction with this compound to form intermediates, and ultimately the creation of a chiral C–P bond through a proton transfer process. acs.org These computational results align qualitatively with observed enantioselectivity and help identify rate-determining and enantio-determining steps. acs.org

Furthermore, computational studies have been used to elucidate the mechanism of this compound formation itself, specifically through pyridine-alkenylation via a half-sandwich ruthenium complex. These investigations also describe the formation of unexpected deactivation products, providing a comprehensive understanding of the reaction. whiterose.ac.uk

Charge Transfer Characteristics and Electronic Structure Analysis

The electronic structure and charge transfer characteristics of this compound are fundamental to understanding its photophysical and photochemical properties, especially given its conjugated nature.

This compound, as a π-conjugated system, facilitates efficient push-pull charge transfer, particularly when donor and acceptor groups are incorporated. mdpi.comrsc.org The introduction of electron-withdrawing groups, such as the nitrogen atom in the pyridine ring, significantly influences electron affinity and alters the photophysical and photochemical behavior of the molecule. mdpi.com

Natural Bond Orbital (NBO) analysis is frequently employed to assess electron delocalization and intramolecular charge transfer (ICT) within these systems. NBO analysis reveals that charge density transfer typically occurs from donor to acceptor units, with the π-linker facilitating this process. rsc.org TD-DFT analysis can further reveal charge transfer tendencies, showing how enhanced charge separation, induced by chemical modification or solvation, can reduce singlet-triplet gaps, potentially leading to thermally activated delayed fluorescence. researchgate.netrsc.org In iron(II)-styrylpyridine complexes, metal-to-ligand charge transfer (MLCT) transitions are observed, directly relating to the absorption bands and influencing the magnetic behavior of these complexes. unige.ch

Applications of 2 Styrylpyridine in Advanced Chemical Research Excluding Clinical/safety

Applications in Catalysis Research

The presence of a nitrogen atom in the pyridine (B92270) ring allows 2-styrylpyridine to function effectively as a ligand, coordinating with a wide range of transition metals to form stable complexes. These complexes have been explored for their catalytic activity, particularly in reactions requiring precise electronic and steric control.

The pyridine moiety in this compound serves as an excellent coordinating site for metal ions, enabling its use as a ligand in transition metal catalysis. The electronic properties of the resulting metal complex can be fine-tuned by the conjugated styryl group. Research has demonstrated that this compound can be both a product of catalytic reactions and a ligand in subsequent catalytic systems. For instance, a theoretical investigation into pyridine-alkenylation elucidated the mechanism for forming this compound using a half-sandwich ruthenium complex. whiterose.ac.uk

Once formed, this compound can act as a ligand in various metal complexes. It has been studied as a ligand in tungsten pentacarbonyl, W(CO)₅(this compound), and similar complexes with molybdenum and chromium. researchgate.net In these complexes, the coordinated this compound can undergo photochemical reactions, such as isomerization, which can influence the catalytic environment. researchgate.net The general ability of the pyridyl group to form stable complexes with a variety of transition metals—including palladium, rhodium, iridium, and copper—underpins its broad utility in constructing catalysts for cross-coupling and functionalization reactions. rsc.org

Table 1: Examples of Metal Complexes Involving Styrylpyridine Ligands in Catalysis Research

| Metal Center | Complex Type / Reactant | Research Focus | Source(s) |

|---|---|---|---|

| Ruthenium | Half-sandwich Ru complex | Mechanistic study of this compound formation | whiterose.ac.uk |

| Tungsten | W(CO)₅(trans-2-styrylpyridine) | Photochemical reactivity and isomerization of the ligand | researchgate.net |

| Molybdenum | M(CO)₅(styrylpyridine) (M=Mo, Cr) | Photoisomerization of the coordinated ligand | researchgate.net |

| Rhenium | XRe(CO)₃(trans-4-styrylpyridine)₂ | Photoassisted isomerization | researchgate.net |

| Palladium | Pd(OAc)₂ with ligands | General C-H functionalization of pyridine derivatives | nih.gov |

| Nickel | (terpyridine)NiMe | Alkyl-alkyl cross-coupling reactions | lehigh.edu |

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, which are crucial in fields like medicinal chemistry and materials science. mdpi.com This process relies on a chiral catalyst to control the stereochemical outcome of a reaction, preferentially forming one enantiomer or diastereomer over others. academie-sciences.fr The effectiveness of this control stems from the formation of diastereomeric transition states when the catalyst interacts with the substrate, a process known as chiral recognition. academie-sciences.fr

While this compound itself is not chiral, it can be chemically modified to incorporate chiral centers or used in conjunction with chiral metal catalysts to induce stereoselectivity. The design and synthesis of new chiral ligands are central to advancing asymmetric catalysis. academie-sciences.fr By creating a chiral derivative of this compound, it can be employed as a ligand to guide the stereoselective transformation of a prochiral substrate. This approach is fundamental to the development of novel catalytic enantioselective transformations, where the structure of the target molecule drives the innovation of new synthetic methods. nih.gov For example, rhodium complexes containing chiral ligands have been successfully used to catalyze asymmetric [2+2+2] cycloaddition reactions to produce complex chiral molecules like helicenes with high enantioselectivity. researchgate.net The application of a chiral this compound ligand within such a system could offer a pathway to new stereoselective reactions.

Table 2: Principles of Asymmetric Catalysis Relevant to this compound

| Principle | Description | Relevance to this compound | Source(s) |

|---|---|---|---|

| Chiral Catalyst | A catalyst that is itself chiral (enantiomerically pure). | A chemically modified, chiral version of this compound could serve as a chiral ligand. | academie-sciences.fr |

| Chiral Recognition | The ability of the chiral catalyst to differentiate between enantiomeric substrates or enantiotopic faces/groups of a prochiral substrate. | The ligand would create a specific 3D environment around the metal center, favoring one reaction pathway. | academie-sciences.fr |

| Stereoselective Transformation | A reaction that favors the formation of a specific stereoisomer (e.g., one enantiomer over the other). | A chiral this compound-metal complex could catalyze reactions to produce enantioenriched products. | nih.gov |

| Diastereomeric Transition States | The interaction between the chiral catalyst and the substrate forms transient diastereomeric complexes with different energy levels, leading to different reaction rates. | The energy difference between these states determines the enantiomeric excess (ee) of the product. | academie-sciences.fr |

This compound as a Ligand in Metal-Catalyzed Reactions

Applications in Materials Science and Engineering

The conjugated π-system of this compound imparts significant optical and electronic properties, making it an attractive component for advanced functional materials. Its rigid structure and photoreactive nature are exploited in optoelectronics, polymer chemistry, and the design of molecular machines.

The extended π-conjugation in this compound makes it a candidate for optoelectronic applications. ontosight.ai Derivatives of styrylpyridine are frequently investigated as components of organic electroluminescent materials for OLEDs. A common design strategy involves creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates efficient charge injection and transport, leading to light emission. researchgate.netresearchgate.net

In one line of research, a series of D-A-D fluorophores were synthesized using a 3-cyanopyridine-2-one core as the acceptor and triphenylamine (B166846) units as donors. researchgate.net These compounds were developed for use as yellow light emitters in fluorescent OLEDs. The resulting materials exhibited high thermal stability, with decomposition temperatures exceeding 350 °C, and possessed suitable HOMO/LUMO energy levels for effective charge injection. researchgate.net When these materials were used as dopants in a CBP host, the resulting OLED devices showed significant performance, with one derivative achieving a maximum current efficiency (ηc) of 10.72 cd/A, a power efficiency (ηp) of 7.87 lm/W, and an external quantum efficiency (ηEQE) of 5.32%. researchgate.net

Table 3: Performance of an OLED Device Using a Styrylpyridine-based Dopant

| Parameter | Value | Unit | Description | Source(s) |

|---|---|---|---|---|

| Current Efficiency (ηc) | 10.72 | cd/A | Ratio of luminance to the current density. | researchgate.net |

| Power Efficiency (ηp) | 7.87 | lm/W | Ratio of the luminous flux to the input power. | researchgate.net |

| External Quantum Efficiency (ηEQE) | 5.32 | % | Ratio of the number of photons emitted to the number of electrons injected. | researchgate.net |

This compound and its isomers are valuable monomers and functional groups in polymer chemistry. They can be incorporated into polymer backbones to impart specific properties or used as agents for crosslinking polymer chains, which enhances mechanical strength and chemical resistance. beilstein-journals.org

One key application is in the development of photo-crosslinkable polymers. For example, alginate, a natural polysaccharide, was chemically modified with 4-styrylpyridine (B85998) units to create a photo-crosslinkable biomaterial (ASP-Alg). amazonaws.com This functionalized polymer can be crosslinked without a chemical initiator by exposing it to UV radiation. The crosslinking occurs through a [2π + 2π] cycloaddition reaction between the styrylpyridine moieties on adjacent polymer chains, forming a stable cyclobutane (B1203170) ring. amazonaws.com The extent of this photo-crosslinking process can be monitored in real-time by observing the changes in the UV-vis absorption spectrum of the material. amazonaws.com Similar strategies have been noted with polyvinyl alcohol grafted with styrylpyridinium. google.com Additionally, prepolymers end-capped with styrylpyridine can undergo thermal crosslinking at elevated temperatures, typically starting around 180°C. capes.gov.br

Table 4: Styrylpyridine in Polymer Crosslinking

| Polymer | Functional Group | Crosslinking Method | Mechanism | Source(s) |

|---|---|---|---|---|

| Alginate | 4-Styrylpyridine | UV Irradiation | Initiator-free [2π + 2π] photocycloaddition | amazonaws.com |

| Polyvinyl Alcohol | Styrylpyridinium | Not specified | Grafting and crosslinking | google.com |

| Prepolymers | Styrylpyridine | Thermal | Heating at elevated temperatures (e.g., >180°C) | capes.gov.br |

The styryl group in this compound is a stilbene-like photochrome that can undergo reversible trans-cis isomerization upon exposure to light. the-innovation.org This property is the foundation for its use in molecular photoswitches, where light is used as an external stimulus to reversibly alter the structure and, consequently, the properties of a material. The trans isomer is typically converted to the cis isomer by UV light, and the reverse process can be triggered by visible light or heat. acs.org

When this compound or its isomers are incorporated as ligands into metal complexes, the resulting materials can exhibit fascinating photoreactive behaviors. A notable example involves iron(II) complexes with 4-styrylpyridine ligands, [Fe(stpy)₄(NCSe)₂]. unige.chacs.org In the crystalline solid state, these complexes can undergo a quantitative and unidirectional cis-to-trans isomerization of the styrylpyridine ligands when irradiated with visible light. acs.org This structural change within the ligand sphere induces a significant change in the magnetic properties of the iron(II) center. The material, which is in a high-spin state before irradiation, switches to a state that undergoes a thermal spin-crossover upon cooling. unige.chacs.org This phenomenon is known as a "ligand-driven light-induced spin change" (LD-LISC) and represents a sophisticated method for controlling magnetic behavior with light. In addition to isomerization, styrylpyridine derivatives can also undergo [2+2] photocycloaddition in the solid state, leading to different photoreactive materials. acs.org

Table 5: Styrylpyridine-Based Molecular Photoswitches

| System | Stimulus | Molecular Change | Resulting Property Change | Source(s) |

|---|---|---|---|---|

| Ruthenium(II)-terpyridine complex with styrylbenzene units | UV Light | trans-trans to trans-cis isomerization | Alteration of spectral profiles (absorption and emission) | acs.org |

| Iron(II) complex with 4-styrylpyridine ligands | Visible Light (532 nm) | cis-to-trans isomerization of ligands | Switch from high-spin state to a spin-crossover state (LD-LISC effect) | unige.chacs.org |

| Silver(I) complexes with 4-styrylpyridine ligands | UV Light | [2+2] photocycloaddition | Dimerization of ligands, potential for photosalient effects | acs.org |

Supramolecular Assembly and Host-Guest Chemistry with Styrylpyridines

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in the field of supramolecular chemistry. This area of chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. wikipedia.org The ability of the styrylpyridine moiety to participate in various intermolecular forces drives its use in creating complex supramolecular assemblies and in host-guest systems.

One of the key applications of styrylpyridines in this domain is their role in coordination-driven self-assembly. For instance, 4-styrylpyridine has been utilized as an axial ligand in the synthesis of one-dimensional coordination polymers with metal ions like manganese(II) and cobalt(II). ias.ac.in These chains further organize into three-dimensional supramolecular networks through hydrogen bonding and C–H···π interactions. ias.ac.in Similarly, a square planar copper(II) complex with 4-styrylpyridine has been shown to self-assemble into a 3D supramolecular structure via π–π interactions. tandfonline.com These organized architectures are of interest for their potential in developing materials with unique magnetic or catalytic properties. ias.ac.intandfonline.com

Host-guest chemistry, a central concept in supramolecular chemistry where a "host" molecule encapsulates a "guest" molecule, has been extensively explored with styrylpyridine derivatives. wikipedia.org Macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins are known to form complexes with styrylpyridines. mipt.rursc.org For example, research has shown that the cavity of cucurbit acs.orguril (CB7) can accommodate the pyridinium (B92312) part of an amphiphilic anthracene-functionalized pyridinium guest, leading to the formation of nanoparticles. rsc.org In contrast, the larger cucurbit ias.ac.inuril (CB8) can encapsulate both the pyridinium and anthracene (B1667546) moieties simultaneously, resulting in the formation of nanorods. rsc.org These host-guest interactions can be used to control the aggregation state and, consequently, the photophysical properties of the styrylpyridine guest. researchgate.net The formation of pseudodimeric complexes of 4-styrylpyridine derivatives has also been studied, highlighting the role of structure-property relationships in their self-assembly. mipt.ru